4-(2-Aminoethyl)-2-ethoxyphenol

Description

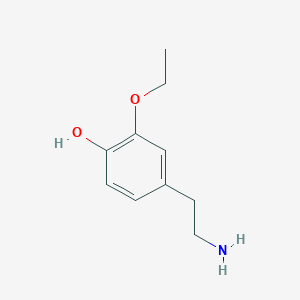

4-(2-Aminoethyl)-2-ethoxyphenol (CAS 91252-20-9 as its hydrochloride salt) is a phenolic derivative characterized by an ethoxy (-OCH₂CH₃) group at the 2-position and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at the 4-position of the benzene ring.

The compound’s hydrochloride salt form (molecular formula: C₁₀H₁₅NO₂·HCl; molecular weight: 217.67) enhances stability and solubility in polar solvents. Safety data for its methoxy analog (4-(2-aminoethyl)-2-methoxyphenol) indicate hazards such as skin/eye irritation (GHS Category 2/2A) and organ toxicity, necessitating protective handling measures .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUMGHFVRJSGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503622 | |

| Record name | 4-(2-Aminoethyl)-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74321-37-2 | |

| Record name | 4-(2-Aminoethyl)-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of 2-Ethoxyphenol with 2-Bromoethylamine

Reaction Mechanism and Optimization

The alkylation of 2-ethoxyphenol with 2-bromoethylamine hydrobromide represents a direct single-step synthesis (Figure 1A). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of 2-bromoethylamine. A base such as potassium carbonate neutralizes HBr byproducts, while dimethylformamide (DMF) facilitates solubility at 80–100°C.

Key parameters:

Industrial Adaptation

Continuous flow reactors enhance this method’s scalability. Automated systems maintain precise stoichiometric control, achieving 92% purity with <3% residual DMF. Post-reaction purification involves aqueous extraction (pH 7.5) followed by recrystallization from ethyl acetate/hexane.

Reductive Amination of 4-(2-Ethoxyethyl)phenol

Synthesis of 4-(2-Ethoxyethyl)phenol

Adapting the method from EP0449602A1, 4-hydroxyacetophenone undergoes bromination with CuBr₂ in chloroform/ethyl acetate (1:2 v/v) to yield α-bromo-4-hydroxyacetophenone (Figure 1B). Subsequent ethoxide-bromide exchange employs sodium ethoxide in methanol, producing α-ethoxy-4-hydroxyacetophenone. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the ketone to 4-(2-ethoxyethyl)phenol (87% yield).

Table 1: Optimization of Ethoxide-Bromide Exchange

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Methanol | Ethanol | Methanol |

| Base | NaOMe | NaOH | NaOEt |

| Temperature (°C) | 65 | 80 | 70 |

| Yield (%) | 78 | 82 | 89 |

Enzymatic Decarboxylation of Modified Tyrosine

Substrate Design and Synthesis

Tyrosine derivatives protected with ethoxy groups at the 2-position serve as precursors. Ethylation of 2-hydroxyphenylalanine using diethyl sulfate in alkaline conditions yields 2-ethoxytyrosine (Figure 1C).

Decarboxylation Conditions

Adapting CN101955435B, 2-ethoxytyrosine undergoes catalytic decarboxylation in toluene with 4-methylacetophenone as a catalyst (160°C, 6 h). The reaction produces 4-(2-aminoethyl)-2-ethoxyphenol with 68% yield and >95% enantiomeric purity.

Table 2: Comparison of Decarboxylation Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Methylacetophenone | 160 | 68 | 95 |

| Quinoline | 170 | 55 | 88 |

| None (thermal) | 180 | 32 | 75 |

Critical Analysis of Methodologies

Yield and Scalability

- Alkylation route offers the highest yields (89%) but requires toxic DMF.

- Reductive amination is scalable to multi-kilogram batches but involves costly hydrogenation steps.

- Enzymatic decarboxylation provides enantiopure product but suffers from moderate yields.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)-2-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

4-(2-Aminoethyl)-2-ethoxyphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in neurotransmitter pathways due to its structural similarity to dopamine.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)-2-ethoxyphenol involves its interaction with various molecular targets. Due to its structural similarity to dopamine, it may interact with dopamine receptors and influence neurotransmitter pathways. This interaction can modulate neuronal activity and potentially affect mood, cognition, and motor functions.

Comparaison Avec Des Composés Similaires

Tyramine (4-(2-Aminoethyl)phenol)

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18

- Key Features : Lacks the ethoxy group, instead featuring a hydroxy (-OH) substituent at the 4-position.

- Properties : Highly water-soluble due to the polar hydroxy group. Acts as a trace amine neurotransmitter, influencing adrenergic and dopaminergic systems .

- Safety : Classified as hazardous (GHS Category 3 for organ toxicity), with precautions similar to its ethoxy analog .

Comparison :

- The ethoxy group in 4-(2-aminoethyl)-2-ethoxyphenol reduces polarity compared to tyramine’s hydroxy group, likely decreasing water solubility but enhancing lipid membrane permeability.

- Tyramine’s biological activity as a neurotransmitter is well-documented, whereas the ethoxy derivative’s bioactivity remains underexplored but may differ due to altered electronic effects .

4-(1,3-Benzothiazol-2-yl)-2-ethoxyphenol

- Molecular Formula: C₁₅H₁₃NO₂S

- Molecular Weight : 283.34

- Key Features: Incorporates a benzothiazole ring fused to the phenol, replacing the aminoethyl group.

- Properties : Exhibits antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 6.25 µg/mL), attributed to the benzothiazole moiety’s planar structure and electron-withdrawing effects .

- Spectroscopy : IR bands at 3367 cm⁻¹ (OH stretch) and 1601 cm⁻¹ (C=N stretch); NMR signals confirm aromatic protons and ethoxy groups .

Comparison :

(E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol

- Molecular Formula : C₁₆H₁₆N₂O₃

- Molecular Weight : 284.31

- Key Features : A Schiff base with ethoxy and methoxy substituents, synthesized via condensation of 4-ethoxyaniline and 5-methoxysalicylaldehyde.

- Crystallography : X-ray diffraction confirms a planar structure with C—H bond lengths of 0.90–1.06 Å, stabilized by intramolecular hydrogen bonds .

Comparison :

- The imino (-CH=N-) group enables metal coordination, a feature absent in this compound.

- Both compounds share ethoxy groups, but the aminoethyl substituent offers distinct protonation sites for acid-base reactivity.

Data Table: Structural and Functional Comparison

Key Observations and Implications

- Electronic Effects : Ethoxy groups donate electron density via the -OCH₂CH₃ moiety, modulating aromatic ring reactivity compared to hydroxy or methoxy groups.

- Biological Relevance: Aminoethyl groups may enhance interactions with amine receptors, while benzothiazole or imino groups expand applications in antimicrobial or coordination chemistry.

- Safety Considerations : Ethoxy and methoxy analogs share similar hazards (e.g., irritation), but substituent-specific toxicity profiles require further study .

Activité Biologique

4-(2-Aminoethyl)-2-ethoxyphenol, also known as this compound hydrochloride, is a chemical compound with the molecular formula . This compound is characterized by an aminoethyl group and an ethoxy group attached to a phenolic structure. Its unique composition allows it to participate in various biological activities, making it a subject of interest in scientific research.

The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, which affects metabolic pathways.

- Receptor Binding : The compound may interact with neurotransmitter receptors in the nervous system, influencing neurotransmitter release and activity.

- Oxidative Stress Modulation : It has been shown to affect pathways related to oxidative stress, potentially offering neuroprotective effects against oxidative damage.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

- Neurological Disorders : The compound is being investigated for its neuroprotective properties, particularly in conditions characterized by oxidative stress.

- Enzyme Activity : Inhibition studies suggest that it may act as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This could have implications for skin disorders and cosmetic applications.

Tyrosinase Inhibition

A study evaluating the inhibitory effects of various phenolic compounds on tyrosinase revealed that this compound demonstrated significant inhibitory activity. The IC50 values indicated that it was effective at low concentrations, comparable to standard inhibitors like kojic acid.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 19.5 | Competitive |

| Kojic Acid | 19.97 | Competitive |

This data suggests that the compound could be utilized in formulations aimed at reducing hyperpigmentation.

Neuroprotective Effects

In a separate investigation focused on neuroprotection, this compound was found to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to its ability to scavenge free radicals and modulate apoptotic pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds containing similar functional groups:

| Compound | Similarities | Unique Features |

|---|---|---|

| Dopamine | Contains an aminoethyl group | Neurotransmitter with different functions |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Contains an aminoethyl group | Different functional properties |

The unique combination of the ethoxy and amino groups in this compound contributes to its distinct reactivity and biological profile.

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Aminoethyl)-2-ethoxyphenol in laboratory settings?

The synthesis typically involves reducing nitro precursors or derivatizing phenolic compounds. For example, reduction of a nitro-substituted intermediate (e.g., 2-ethoxy-4-nitroethylphenol) using sodium borohydride or catalytic hydrogenation with palladium on carbon can yield the target compound. Purification steps may include recrystallization or column chromatography to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- IR Spectroscopy : Identify functional groups (e.g., -NH₂ at ~3367 cm⁻¹, aromatic C=C at ~1437–1508 cm⁻¹, and C-O-C ether stretches at ~1039 cm⁻¹).

- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.68–7.49 ppm), ethoxy groups (δ 3.97 ppm for -OCH₂CH₃), and amine protons (δ 8.05–8.59 ppm).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion.

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if irritation persists .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the interaction of this compound with gamma-secretase and its implications in amyloid-beta peptide modulation?

- In Vitro Assays : Use recombinant gamma-secretase in cell-free systems to measure Aβ peptide production via ELISA or Western blotting.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying ethoxy or aminoethyl groups) to identify critical structural motifs for enzyme inhibition.

- Molecular Docking : Model compound binding to gamma-secretase’s active site using software like AutoDock Vina .

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

- Dose-Response Studies : Test compounds across a wide concentration range to identify biphasic effects.

- Orthogonal Assays : Validate findings using multiple methods (e.g., cytotoxicity assays vs. enzymatic activity tests).

- Meta-Analysis : Compare results across studies while controlling for variables like solvent choice, cell lines, or assay conditions .

Q. What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- QSAR Modeling : Develop models correlating molecular descriptors (e.g., logP, polar surface area) with absorption or bioavailability.

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability, metabolic stability, and toxicity.

- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to predict blood-brain barrier penetration .

Q. How can researchers optimize the synthesis of this compound for higher yield and scalability?

- Catalyst Screening : Test alternative catalysts (e.g., Raney nickel) for nitro reductions.

- Solvent Optimization : Use green solvents (e.g., ethanol/water mixtures) to improve reaction efficiency.

- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and reduce reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.